1,6-Bis(vinyloxy)hexane
Overview
Description
It is a colorless liquid with a boiling point of approximately 205°C and a density of 0.887 g/mL at 25°C . This compound is characterized by the presence of two vinyloxy groups attached to a hexane backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Bis(vinyloxy)hexane can be synthesized through the reaction of 1,6-hexanediol with acetylene in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The process involves the formation of an intermediate vinyl ether, which subsequently undergoes further reaction to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as potassium hydroxide can enhance the reaction rate and yield. The final product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
1,6-Bis(vinyloxy)hexane undergoes various chemical reactions, including:
Polymerization: It can participate in radical polymerization reactions to form cross-linked polymers.
Hydrolysis: The vinyloxy groups can be hydrolyzed to form the corresponding diol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Radical Initiators: For polymerization reactions, radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Acidic or Basic Catalysts: Hydrolysis reactions can be catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products
Cross-linked Polymers: Formed through polymerization reactions.
Hexanediol: Produced through hydrolysis of the vinyloxy groups.
Scientific Research Applications
1,6-Bis(vinyloxy)hexane has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of cross-linked polymers and copolymers.
Biology: It serves as a cross-linking agent in the preparation of hydrogels for biological applications.
Medicine: It is utilized in drug delivery systems due to its ability to form biocompatible polymers.
Industry: It is employed in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,6-bis(vinyloxy)hexane primarily involves its ability to undergo polymerization and cross-linking reactions. The vinyloxy groups can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linking capability is crucial for its applications in creating durable and stable materials .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Butanediol divinyl ether
- 1,5-Pentanediol divinyl ether
- 1,4-Cyclohexanedimethanol divinyl ether
Uniqueness
1,6-Bis(vinyloxy)hexane is unique due to its longer hexane backbone, which provides greater flexibility and spacing between the vinyloxy groups. This structural feature allows for the formation of more flexible and less rigid polymers compared to its shorter-chain counterparts .
Properties
IUPAC Name |
1,6-bis(ethenoxy)hexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-11-9-7-5-6-8-10-12-4-2/h3-4H,1-2,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFJABFAXRZJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941524 | |
Record name | 1,6-Bis(ethenyloxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19763-13-4 | |
Record name | 1,6-Bis(ethenyloxy)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19763-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Bis(vinyloxy)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019763134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Bis(ethenyloxy)hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-bis(vinyloxy)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.328 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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